

Evacetrapib preclinical studies CETP transgenic mice

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Compound Focus: Evacetrapib

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Key Preclinical Findings on Evacetrapib

Study Focus	Experimental Model	Key Quantitative Results	Significance & Context
Brain Penetration & Pharmacokinetics [1] [2] CETPtg mice (C57BL/6J background); 40 mg/kg and 120 mg/kg i.v. injection [1] - Detected in brain tissue 0.5 hours after injection [1] [2]			
<ul style="list-style-type: none">Exhibited non-linear pharmacokinetic function [1] First direct evidence that evacetrapib can cross the blood-brain barrier, supporting its potential repurposing for Alzheimer's disease [1]. In Vitro & In Vivo Potency [3] - Human plasmaDouble transgenic mice (expressing human CETP and apoAI) - IC50 (Human Plasma): 36 nMIC50 (Recombinant CETP): 5.5 nMEx Vivo ED50: <5 mg/kg (at 8 hours post oral dose) [3] Demonstrates high potency and selectivity for CETP inhibition. The <i>ex vivo</i> ED50 confirms strong biological activity in a relevant animal model [3]. Lipid Profile Effects [3] Double transgenic mice (expressing human CETP and apoAI) - Significantly elevated HDL-C [3]CETPtg mice on a high-cholesterol diet showed up to 22% higher cholesterol levels in the brain [4] Confirms the compound's efficacy in raising HDL-C. Altered brain cholesterol suggests CETP's role in central nervous system cholesterol metabolism [4]. Selectivity & Off-Target Liability [3] - Rat blood pressure modelH295R human adrenal cell line - No blood pressure elevation in rats at high exposures (vs. torcetrapib)			

- **No induction** of aldosterone or cortisol biosynthesis (vs. torcetrapib, which dramatically induced both) [3] | Critical finding distinguishing **evacetrapib** from torcetrapib; suggests a cleaner safety profile without torcetrapib's off-target liabilities [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the core methodologies.

Pharmacokinetic Study in CETP^{Tg} Mice [1]

- **Animal Model:** Male human CETP transgenic mice (hCETP^{Tg}) on a C57BL/6J background. Mice were fed a high-cholesterol diet for 3-4 weeks before the experiment.
- **Formulation & Dosing:** **Evacetrapib** was solubilized in a vehicle containing 20% Kolliphor EL and 80% isotonic glucose solution. It was administered via a single tail vein injection at doses of **40 mg/kg** or **120 mg/kg** body weight.
- **Sample Collection:** Mice were euthanized at pre-determined time points (0, 0.5, 2, 6, 12, and 24 hours post-injection). Blood was collected via cardiac puncture to obtain plasma, and **brain and liver tissues were harvested**.
- **Analysis:** Pharmacokinetic parameters of **evacetrapib** were characterized in the collected plasma, liver, and brain tissues.

In Vitro CETP Inhibition Assays [3]

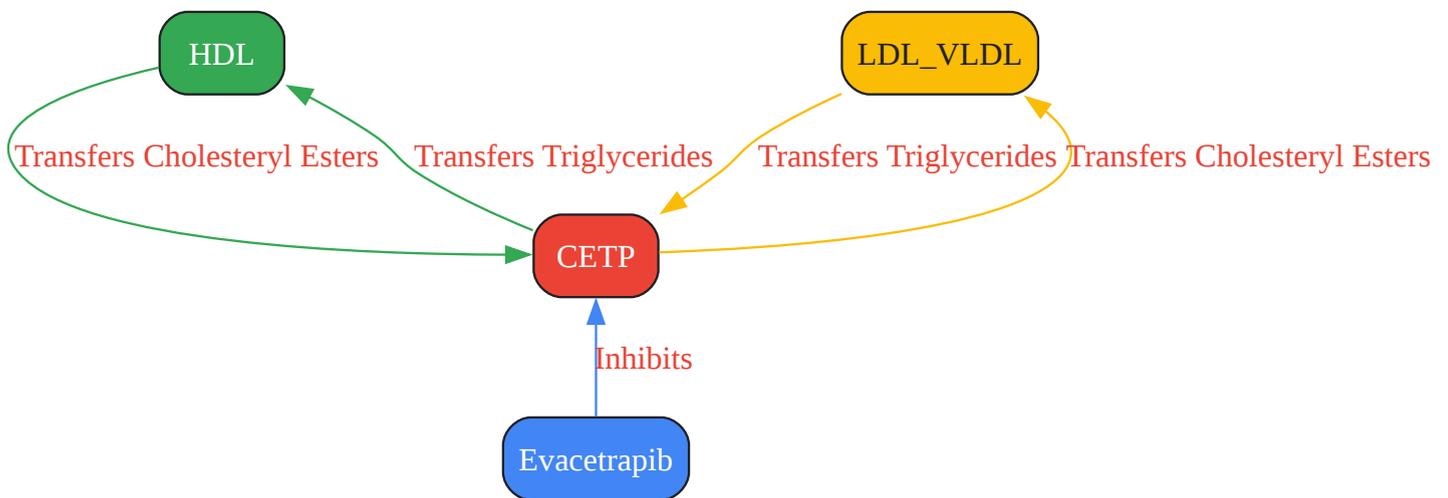
- **Human Plasma CETP BODIPY Assay:** A fluorescent cholesterol ester analog (BODIPY-CE) is incorporated into a substrate particle. When CETP is active, it transfers the fluorescent lipid to apoB-containing lipoproteins, increasing fluorescence. Inhibition by **evacetrapib** reduces this signal. Pooled human plasma was incubated with the compound, and the **IC50 was calculated from the dose-dependent inhibition of fluorescence**.
- **Buffer CETP BODIPY Assay:** This assay uses **recombinant human CETP protein** in a buffer system instead of plasma, allowing for the measurement of direct target engagement without interference from plasma components.

Critical Off-Target Profiling Assay [3]

- **Cell-based Steroidogenesis Assay:** The **H295R human adrenal cortical carcinoma cell line** was used. Cells were treated with **evacetrapib** or a control compound (torcetrapib). The mRNA expression of key enzymes for aldosterone synthesis (*CYP11B2*) and cortisol synthesis (*CYP11B1*) was measured using **real-time PCR**. This directly tests the off-target liability that led to torcetrapib's failure.

Mechanistic Workflow and Pathway

The following diagram illustrates the central role of CETP and the mechanism of action of its inhibitors, which underpins the rationale for the preclinical experiments.



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This diagram shows how CETP mediates the exchange of lipids between lipoproteins. By inhibiting CETP, **evacetrapib** increases HDL-C and decreases LDL-C [1] [3].

Research Context and Implications

- **The CETP Transgenic Mouse Model:** Standard laboratory mice do not naturally express CETP. The **CETP^{tg} mouse model**, which carries the human CETP gene, is therefore essential for preclinical research as it recapitulates key aspects of human lipoprotein metabolism, including diet-induced elevation of LDL-C [1] [4].

- **Compound vs. Target Failure:** Past failures of CETP inhibitors like torcetrapib were likely due to **compound-specific off-target effects** (e.g., increased blood pressure and aldosterone), not an inherent issue with CETP as a drug target. **Evacetrapib** was specifically designed and selected to lack these liabilities, making it a "cleaner" inhibitor [5] [3].

The preclinical data robustly supports **evacetrapib** as a potent and selective CETP inhibitor with favorable properties for further investigation, particularly for its potential application in Alzheimer's disease given its ability to enter the brain.

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